molecular formula C11H16IN3O B4322014 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone CAS No. 957034-66-1

1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone

Cat. No.: B4322014
CAS No.: 957034-66-1
M. Wt: 333.17 g/mol
InChI Key: NUOJKSDFDQKGQV-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position, an acetyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets:

Biological Activity

1-(azepan-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 208.23 g/mol
  • IUPAC Name : this compound

This compound features an azepane ring, a pyrazole moiety, and an iodo substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing primarily on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a study indicated that similar pyrazole derivatives showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The presence of electron-withdrawing groups (EWGs) like iodine has been correlated with enhanced cytotoxicity .

CompoundCell LineIC50 (µM)
Pyrazole Derivative AMCF-70.12
Pyrazole Derivative BA5490.76
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has also been explored. In vitro tests have shown promising results against various bacterial strains, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

This compound's ability to inhibit specific enzymes is another area of interest. Research indicates that derivatives with similar structures can inhibit mitochondrial dehydrogenases involved in fatty acid metabolism, suggesting potential applications in metabolic disorders .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

  • Study on Cancer Cell Lines :
    • Researchers synthesized a series of pyrazole derivatives and tested their anticancer activity against multiple cell lines.
    • Results indicated that modifications at the 4-position of the pyrazole ring significantly influenced cytotoxicity, with some compounds achieving IC50 values below 0.5 µM against resistant cancer cell lines.
  • Antimicrobial Testing :
    • A derivative of the compound was tested against Gram-positive and Gram-negative bacteria.
    • The results showed effective inhibition at concentrations lower than those required for standard antibiotics, highlighting the compound's potential as a lead for new antimicrobial agents.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-iodopyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O/c12-10-7-13-15(8-10)9-11(16)14-5-3-1-2-4-6-14/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOJKSDFDQKGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175918
Record name 1-(Hexahydro-1H-azepin-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-66-1
Record name 1-(Hexahydro-1H-azepin-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957034-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hexahydro-1H-azepin-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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